
4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-ethynylaniline, which is then subjected to a series of reactions to introduce the butanoic acid moiety. The key steps in the synthesis include:
Preparation of 3-Ethynylaniline: This can be achieved by the Sonogashira coupling reaction between 3-iodoaniline and acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Amide Bond: The 3-ethynylaniline is then reacted with succinic anhydride to form the corresponding amide intermediate.
Hydrolysis: The amide intermediate is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
化学反応の分析
Types of Reactions
4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the carbonyl group can produce primary or secondary alcohols.
科学的研究の応用
4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino and carbonyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Erlotinib: A quinazoline derivative with a similar ethynylphenyl group, used as an anticancer agent.
Gefitinib: Another quinazoline-based compound with similar structural features, also used in cancer therapy.
Afatinib: A tyrosine kinase inhibitor with structural similarities, used in the treatment of non-small cell lung cancer.
Uniqueness
4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Unlike the quinazoline derivatives mentioned above, this compound has a butanoic acid moiety, which can influence its solubility, reactivity, and interactions with biological targets.
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
4-(3-ethynylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16/h1,3-5,8H,6-7H2,(H,13,14)(H,15,16) |
InChIキー |
YDUYBQIPWBHCFY-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


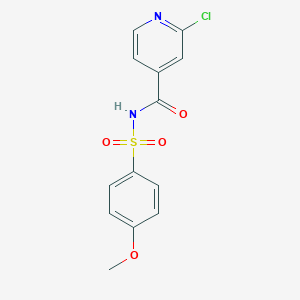
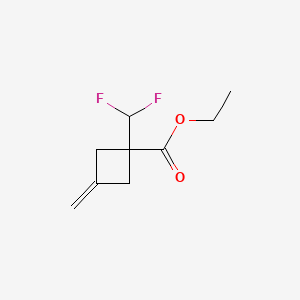

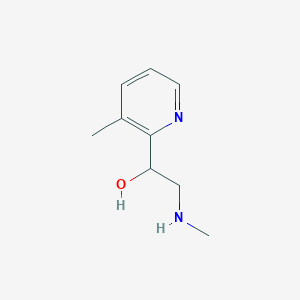
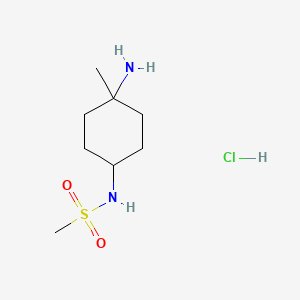
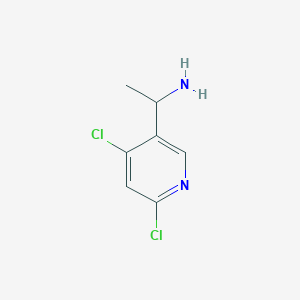
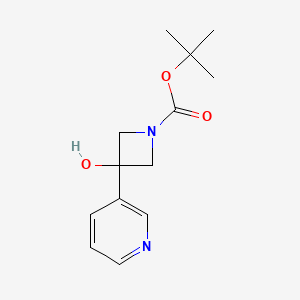
![1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13554872.png)
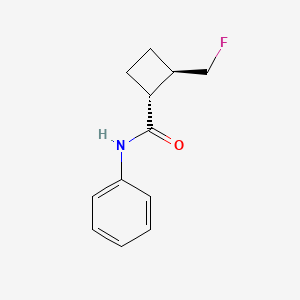

![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)
![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)


